molecular formula C10H8BrF3O2 B1356699 Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate CAS No. 346603-68-7

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

Cat. No.: B1356699
CAS No.: 346603-68-7
M. Wt: 297.07 g/mol
InChI Key: DFYWLNAELNNBMC-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and a trifluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromomethylation: : The synthesis of methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate typically begins with the bromomethylation of methyl 3-(trifluoromethyl)benzoate. This can be achieved using bromine and a suitable catalyst under controlled conditions to introduce the bromomethyl group.

  • Esterification: : Alternatively, the compound can be synthesized by esterifying 2-(bromomethyl)-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.

  • Reduction Reactions: : The compound can be reduced to form the corresponding methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate using reducing agents like lithium aluminum hydride (LiAlH4).

  • Oxidation Reactions: : Oxidation of the bromomethyl group can yield the corresponding carboxylic acid derivative, methyl 2-(carboxymethyl)-3-(trifluoromethyl)benzoate, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: Methyl 2-(azidomethyl)-3-(trifluoromethyl)benzoate.

    Reduction: Methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate.

    Oxidation: Methyl 2-(carboxymethyl)-3-(trifluoromethyl)benzoate.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate serves as a versatile intermediate for the preparation of various complex molecules. Its bromomethyl group is particularly useful for introducing functional groups through substitution reactions.

Biology

The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the bromomethyl and trifluoromethyl groups can lead to compounds with enhanced pharmacological properties, such as improved bioavailability and metabolic stability.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of novel therapeutic agents. Its trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique reactivity profile makes it valuable for producing compounds with specific desired properties.

Mechanism of Action

The mechanism by which methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethyl group can influence the reactivity and stability of the compound by its strong electron-withdrawing effect, which can stabilize negative charges and enhance the electrophilicity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(bromomethyl)benzoate: Lacks the trifluoromethyl group, making it less lipophilic and potentially less stable in biological systems.

    Methyl 3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, reducing its versatility in nucleophilic substitution reactions.

    Methyl 2-(chloromethyl)-3-(trifluoromethyl)benzoate: Similar but with a chlorine atom instead of bromine, which can affect the reactivity and the types of nucleophiles that can be used.

Uniqueness

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is unique due to the combination of the bromomethyl and trifluoromethyl groups. This combination imparts distinct reactivity and stability characteristics, making it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)6-3-2-4-8(7(6)5-11)10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYWLNAELNNBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591195
Record name Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346603-68-7
Record name Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-3-trifluoromethyl-benzoic acid methyl ester (0.95 g, 4.35 mmol) in benzene (10 mL) was added N-bromosuccinimide (0.77 g, 4.33 g) and benzoyl peroxide (0.052 g, 0.21 mmol) and the resulting mixture heated to reflux for 4 h, cooled and stirred at room temperature for 48 h. The mixture was filtered, the filter cake washed with diethyl ether and the filtrate washed with a 1 N sodium thiosulfate solution (10 mL), brine and dried over magnesium sulfate. The mixture was filtered and evaporated and the residue purified via automated flash chromatography (Analogix, SF25-80 g column, 5->10% ethyl acetate/hexane gradient) to give 2-bromomethyl-3-trifluoromethyl-benzoic acid methyl ester (1.04 g, 3.50 mmol, 81%) as an off white solid; 1H NMR (300 MHz, DMSO-d6) δ ppm 3.72-4.16 (m, 3H), 5.03 (s, 2H), 7.47-8.32 (m, 3H).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.052 g
Type
catalyst
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-3-trifluoromethyl-benzoic acid methyl ester (0.95 g, 4.35 mmol) in benzene (10 mL) was added N-bromosuccinimide (0.77 g, 4.33 g) and benzoyl peroxide (0.052 g, 0.21 mmol) and the resulting mixture heated to reflux for 4 h, cooled and stirred at room temperature for 48 h. The mixture was filtered, the filter cake washed with diethyl ether and the filtrate washed with a 1 N sodium thiosulfate solution (10 mL), brine and dried over magnesium sulfate. The mixture was filtered and evaporated and the residue purified via automated flash chromatography (Analogix, SF25-80 g column, 5→10% ethyl acetate/hexane gradient) to give 2-bromomethyl-3-trifluoromethyl-benzoic acid methyl ester (1.04 g, 3.50 mmol, 81%) as an off white solid; 1H NMR (300 MHz, DMSO-d6) δ ppm 3.72-4.16 (m, 3H), 5.03 (s, 2H), 7.47-8.32 (m, 3H).
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.052 g
Type
catalyst
Reaction Step Two
Name
Yield
10%

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